molecular formula C10H13NS B14681485 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline CAS No. 37845-59-3

2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline

Katalognummer: B14681485
CAS-Nummer: 37845-59-3
Molekulargewicht: 179.28 g/mol
InChI-Schlüssel: ZOZTYIQLXZTSDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline is an organic compound with the molecular formula C10H13NS It is characterized by the presence of an aniline group substituted with a 2-methylprop-2-en-1-yl sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline typically involves the reaction of 2-methylprop-2-en-1-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.

    Reduction: Lithium aluminum hydride, ether as solvent, temperature range of 0-25°C.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, solvents like acetic acid or dichloromethane, temperature range of 0-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Nitroanilines, halogenated anilines.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the manufacture of specialty chemicals, including polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid: Similar in structure but contains an additional carboxylic acid group.

    Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a similar 2-methylprop-2-en-1-yl group but differs in the ester linkage and overall structure.

Uniqueness

2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline is unique due to its specific combination of an aniline group with a 2-methylprop-2-en-1-yl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

37845-59-3

Molekularformel

C10H13NS

Molekulargewicht

179.28 g/mol

IUPAC-Name

2-(2-methylprop-2-enylsulfanyl)aniline

InChI

InChI=1S/C10H13NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3

InChI-Schlüssel

ZOZTYIQLXZTSDR-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CSC1=CC=CC=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.